Cas no 2034398-33-7 (1-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-3-(propan-2-yl)urea)

1-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-3-(propan-2-yl)urea structure
2034398-33-7 structure
商品名:1-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-3-(propan-2-yl)urea
CAS番号:2034398-33-7
MF:C14H18N2O3S
メガワット:294.369322299957
CID:6101838
PubChem ID:119101156

1-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-3-(propan-2-yl)urea 化学的及び物理的性質

名前と識別子

    • 1-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-3-(propan-2-yl)urea
    • 1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-isopropylurea
    • F6506-0986
    • AKOS026701831
    • 1-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-propan-2-ylurea
    • 1-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea
    • 2034398-33-7
    • インチ: 1S/C14H18N2O3S/c1-10(2)16-13(17)15-9-14(18,11-5-7-20-8-11)12-4-3-6-19-12/h3-8,10,18H,9H2,1-2H3,(H2,15,16,17)
    • InChIKey: VTQVEILBCMADPD-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(=C1)C(C1=CC=CO1)(CNC(NC(C)C)=O)O

計算された属性

  • せいみつぶんしりょう: 294.10381361g/mol
  • どういたいしつりょう: 294.10381361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 340
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 103Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

1-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-3-(propan-2-yl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6506-0986-15mg
1-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea
2034398-33-7
15mg
$89.0 2023-09-08
Life Chemicals
F6506-0986-50mg
1-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea
2034398-33-7
50mg
$160.0 2023-09-08
Life Chemicals
F6506-0986-5μmol
1-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea
2034398-33-7
5μmol
$63.0 2023-09-08
Life Chemicals
F6506-0986-40mg
1-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea
2034398-33-7
40mg
$140.0 2023-09-08
Life Chemicals
F6506-0986-2μmol
1-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea
2034398-33-7
2μmol
$57.0 2023-09-08
Life Chemicals
F6506-0986-10μmol
1-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea
2034398-33-7
10μmol
$69.0 2023-09-08
Life Chemicals
F6506-0986-3mg
1-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea
2034398-33-7
3mg
$63.0 2023-09-08
Life Chemicals
F6506-0986-20mg
1-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea
2034398-33-7
20mg
$99.0 2023-09-08
Life Chemicals
F6506-0986-10mg
1-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea
2034398-33-7
10mg
$79.0 2023-09-08
Life Chemicals
F6506-0986-2mg
1-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea
2034398-33-7
2mg
$59.0 2023-09-08

1-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-3-(propan-2-yl)urea 関連文献

1-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-3-(propan-2-yl)ureaに関する追加情報

Professional Introduction to Compound with CAS No. 2034398-33-7 and Product Name: 1-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-3-(propan-2-yl)urea

1-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-3-(propan-2-yl)urea, identified by its CAS number 2034398-33-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly the presence of furan and thiophene heterocyclic rings, contribute to its unique chemical properties and potential therapeutic applications.

The furan ring in the molecular structure of 1-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-3-(propan-2-yl)urea is a key pharmacophore that has been widely studied for its role in modulating various biological pathways. Furan derivatives are known for their ability to interact with biological targets such as enzymes and receptors, leading to potential therapeutic effects. The thiophene ring, on the other hand, is another important pharmacophore that enhances the compound's bioavailability and metabolic stability. The combination of these heterocyclic structures makes this compound a versatile candidate for drug discovery.

Recent advancements in the field of medicinal chemistry have highlighted the importance of 1,3-thiazole derivatives in the development of novel therapeutic agents. The presence of a thiazole moiety in this compound's structure suggests that it may exhibit similar biological activities to other thiazole-based compounds, which have been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. The hydroxy group in the molecule also plays a crucial role in its biological activity by participating in hydrogen bonding interactions with biological targets.

One of the most compelling aspects of 1-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-3-(propan-2-yliurea) is its potential as a lead compound for further drug development. Researchers have been exploring its efficacy in various preclinical models, including cell-based assays and animal studies. Preliminary findings indicate that this compound may have significant therapeutic potential in treating conditions such as inflammation and neurodegeneration. The propan-2-yliurea moiety further contributes to the compound's complexity and diversity, allowing for multiple points of interaction with biological targets.

The synthesis of 1-2-(furan-2-yli)-hydroxy-furan-thiophene ethyl propanoyl urea (CAS No. 2034398) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic framework efficiently. These synthetic strategies not only highlight the synthetic prowess but also contribute to the scalability of producing this compound for further research.

In the context of drug discovery, computational modeling has played a pivotal role in understanding the interactions between 1-(furan ylidene)-hydroxy-thiophene ethyl propionitrile urea (CAS No. 2034398) and biological targets. Molecular docking studies have revealed that this compound can bind effectively to several enzymes and receptors involved in key pathological pathways. These insights have guided researchers in optimizing the structure for improved binding affinity and selectivity.

The pharmacokinetic properties of 1-furan ylidene hydroxy thiophene ethyl propanoyl urea (CAS No 2034398) are another critical aspect being evaluated during its development. Studies have shown that modifications at different positions on the molecule can significantly impact its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. This information is crucial for designing clinical trials and ensuring safety and efficacy in human patients.

Current research trends indicate that compounds containing both furan and thiophene moieties are gaining attention due to their diverse biological activities. For instance, recent studies have demonstrated that derivatives of this class exhibit potent inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. Additionally, some derivatives have shown promise as kinase inhibitors, making them relevant in oncology research.

The integration of machine learning techniques into drug discovery has accelerated the identification of novel compounds like 1-furan ylidene hydroxy thiophene ethyl propionitrile urea (CAS No 2034398) with desirable pharmacological properties. Predictive models based on large datasets have helped researchers prioritize compounds for experimental validation, thereby streamlining the drug development process.

In conclusion,1-furan ylidene hydroxy thiophene ethyl propanoyl urea (CAS No 2034398) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features combined with preliminary biological activity suggest potential therapeutic applications across multiple disease areas. Continued investigation into its mechanisms of action will provide valuable insights into developing new treatments for human health challenges.

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